Dihydronicotinamide-adenine dinucleotide
Overview
Description
Dihydronicotinamide-adenine dinucleotide, commonly known as the reduced form of nicotinamide adenine dinucleotide, is a crucial coenzyme found in all living cells. It plays a vital role in energy metabolism and mitochondrial function by facilitating electron transfer. This compound is essential for various biochemical processes, including redox reactions, DNA repair, and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydronicotinamide-adenine dinucleotide can be synthesized from commercially available nicotinamide riboside chloride. The reduction reaction is typically carried out in water at room temperature under anaerobic conditions using sodium dithionate as a reducing agent. This method has been shown to be effective, achieving a 55% isolation yield .
Industrial Production Methods: Industrial production of this compound involves scalable synthesis and purification processes. Common column chromatography is used to purify the compound, ensuring a high yield and purity of 96%. The compound’s stability is maintained by controlling temperature, pH, light, and oxygen exposure .
Chemical Reactions Analysis
Types of Reactions: Dihydronicotinamide-adenine dinucleotide undergoes various chemical reactions, including oxidation and reduction. It acts as a hydrogen acceptor, forming its oxidized form, nicotinamide adenine dinucleotide, which then serves as a hydrogen donor in the respiratory chain .
Common Reagents and Conditions: The compound is involved in redox reactions where it accepts or donates electrons. For example, in the oxidation of ethanol to ethanal, this compound accepts electrons, converting to its reduced form .
Major Products Formed: The primary products formed from these reactions include the oxidized form of the compound and various metabolites involved in cellular respiration and energy production .
Scientific Research Applications
Dihydronicotinamide-adenine dinucleotide has numerous applications in scientific research:
Mechanism of Action
Dihydronicotinamide-adenine dinucleotide exerts its effects by participating in redox reactions, where it alternately gets oxidized and reduced. It serves as an electron carrier, facilitating the transfer of electrons in various biochemical processes. The compound’s role in energy production is essential, as it helps convert nutrients into cellular energy .
Molecular Targets and Pathways: The compound targets several molecular pathways, including those involved in mitochondrial function, DNA repair, and cellular signaling. It interacts with enzymes such as sirtuins and poly (ADP-ribose) polymerases, which are crucial for maintaining cellular homeostasis .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide (oxidized form): The oxidized form of dihydronicotinamide-adenine dinucleotide, which acts as an electron acceptor in redox reactions.
Nicotinamide mononucleotide: A precursor to nicotinamide adenine dinucleotide, involved in similar biochemical processes.
Nicotinamide riboside: Another precursor that can be converted into this compound.
Uniqueness: this compound is unique due to its reduced state, which allows it to act as a potent electron donor in various biochemical reactions. Its role in energy metabolism and mitochondrial function makes it indispensable for cellular processes .
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGDPNILDQYTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O14P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861594 | |
Record name | CERAPP_26258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74927-11-0, 58-68-4 | |
Record name | Dihydronicotinamide formycin dinucleotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074927110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydronicotinamide-adenine dinucleotide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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